2-(5-Cyclobutylpyridin-2-yl)acetic acidhydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

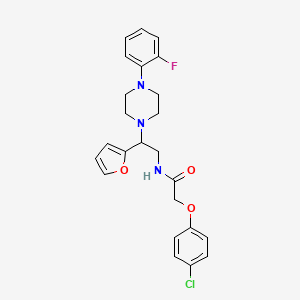

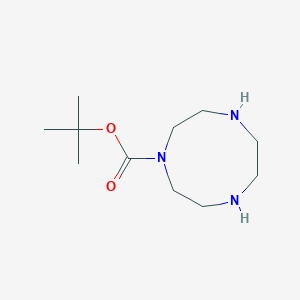

2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride (2-CBPA-HCl) is a cyclic organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 207.6 g/mol. 2-CBPA-HCl has been used in many laboratory experiments to study various biochemical and physiological processes. It is a versatile compound that can be used in both in vitro and in vivo experiments.

Scientific Research Applications

Pharmacological Applications Compounds similar to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride have been explored for their pharmacological profiles. For instance, a study on a new pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), demonstrated dual inhibition of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage, highlighting the therapeutic potential of acetic acid derivatives in inflammation and pain management Laufer, S., Tries, S., Augustin, J., & Dannhardt, G. (1994). Arzneimittel-Forschung.

Organic Synthesis and Catalysis In the realm of organic chemistry, acetic acid derivatives are utilized in synthetic methodologies and catalysis. A study demonstrated the selective dimerization of arylalkynes to (E)-1,4-diaryl enynes using a ruthenium-based catalyst system in acetic acid, showcasing a method for constructing complex organic structures with high stereoselectivity Bassetti, M., Pasquini, C., Raneri, A., & Rosato, D. (2007). The Journal of Organic Chemistry.

Anticancer Research Research into the synthesis of potential anticancer agents involves the use of pyridine derivatives, which are structurally related to 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride. For example, pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from 4-hydroxypyridine derivatives, were evaluated for their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the role of pyridine derivatives in developing new anticancer therapies Temple, C., Wheeler, G. P., Comber, R., Elliott, R. D., & Montgomery, J. (1983). Journal of Medicinal Chemistry.

Material Science and Chemistry The structural and chemical properties of pyridine derivatives are also of interest in material science and chemistry. For instance, the crystal structure analysis of a pyridine herbicide provides insights into intermolecular interactions and the formation of three-dimensional networks, which can inform the design of new materials with specific properties Park, H., Choi, M. Y., Kwon, E., & Kim, T. H. (2016). Acta Crystallographica Section E: Crystallographic Communications.

Mechanism of Action

Target of Action

Mode of Action

As a biochemical reagent, it is likely to interact with its targets to induce changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(5-Cyclobutylpyridin-2-yl)acetic acid hydrochloride . .

properties

IUPAC Name |

2-(5-cyclobutylpyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)6-10-5-4-9(7-12-10)8-2-1-3-8;/h4-5,7-8H,1-3,6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMGJBFXAMTRCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CN=C(C=C2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2783460.png)

![2-(4-ethylsulfanylphenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2783462.png)

![N-(benzo[d]thiazol-5-yl)-3-methylbenzamide](/img/structure/B2783464.png)

![2-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2783468.png)

amine hydrochloride](/img/structure/B2783471.png)

![2-[(3-Fluorophenyl)methyl]oxirane](/img/structure/B2783473.png)

![6-(7-Azabicyclo[2.2.1]heptan-7-yl)-7H-purine](/img/structure/B2783476.png)

![3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2783481.png)